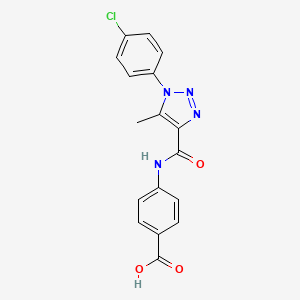

4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

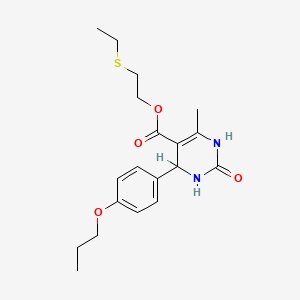

The compound “4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities . The compound also contains a benzoic acid moiety and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. These functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. The triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylic acid group could potentially undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially increase its solubility in polar solvents . The chlorophenyl group might contribute to increased lipophilicity .Scientific Research Applications

Synthesis of Benzamides

Benzamides are synthesized through direct condensation of benzoic acids and amines . This compound, being a derivative of benzoic acid, can be used in the synthesis of benzamides. Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Pharmaceutical Applications

Many drug molecules prepared by pharmaceutical companies are attached to an amide group . This compound, having an amide group, could potentially be used in the synthesis of various drugs. For example, amides are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds are also widely used in industries such as paper, plastic, and rubber . This compound, being an amide, could potentially be used in these industries.

Agricultural Applications

Amide compounds are also used in agricultural areas . This compound, being an amide, could potentially be used in agriculture.

Antiplatelet Activity

Amide derivatives also show antiplatelet activity . This compound, being an amide derivative, could potentially be used for its antiplatelet activity.

Synthesis of Copper (II) Complexes

Benzoic acid derivatives are widely used in various fields of chemistry and chemical technology . This compound, being a derivative of benzoic acid, could potentially be used in the synthesis of Copper (II) complexes .

Antimicrobial and Antitumor Activities

Derivatives of benzoic acid demonstrate a wide range of bioactivity . This compound, being a derivative of benzoic acid, could potentially be used for its antimicrobial and antitumor activities .

Synthesis of 1,3-Oxazol-5 (4 H)-ones

The 1,3-oxazol-5-ols exist in their corresponding 5-oxo tautomer, namely 1,3-oxazol-5 (4 H)-ones, which are also reported to display antimicrobial, antiviral, and trypanocidal properties . This compound, being a derivative of benzoic acid, could potentially be used in the synthesis of 1,3-oxazol-5 (4 H)-ones .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNSBNQKNMHEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)

![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)